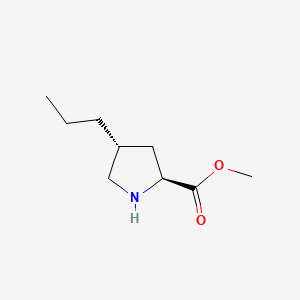
4-Propilpirrolidina-2-carboxilato de metilo trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Methyl 4-propylpyrrolidine-2-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is a chiral molecule that exists in two enantiomeric forms, namely, ®-trans-Methyl 4-propylpyrrolidine-2-carboxylate and (S)-trans-Methyl 4-propylpyrrolidine-2-carboxylate
Aplicaciones Científicas De Investigación
trans-Methyl 4-propylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activity.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, which may lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions, leveraging its unique chemical structure and properties.
Industry: In industrial applications, it may be used in the synthesis of specialty chemicals and materials with specific properties.
Métodos De Preparación
The synthesis of trans-Methyl 4-propylpyrrolidine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the use of a pyrrolidine derivative and a propylating agent in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pressure to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
trans-Methyl 4-propylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the pyrrolidine ring can be functionalized with different substituents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Mecanismo De Acción
The mechanism of action of trans-Methyl 4-propylpyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction . The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparación Con Compuestos Similares
trans-Methyl 4-propylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups and biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different substituents, leading to varied biological profiles.
Prolinol: A related compound with a hydroxyl group, used in different chemical and biological applications.
The uniqueness of trans-Methyl 4-propylpyrrolidine-2-carboxylate lies in its specific stereochemistry and the presence of the propyl group, which can influence its reactivity and interactions with biological targets .
Propiedades
IUPAC Name |
methyl (2S,4R)-4-propylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7-5-8(10-6-7)9(11)12-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKBKTVPICMNOV-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
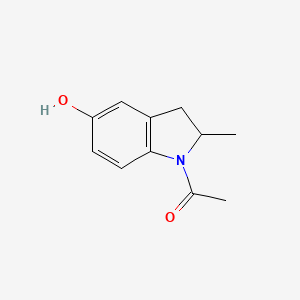
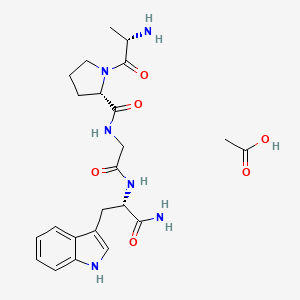
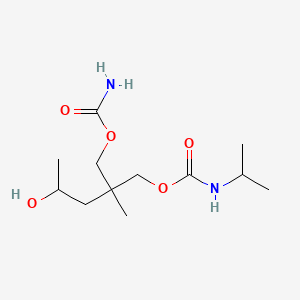
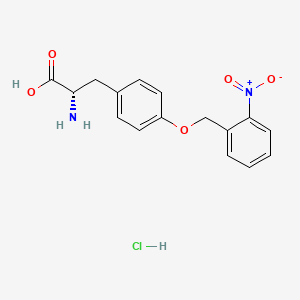


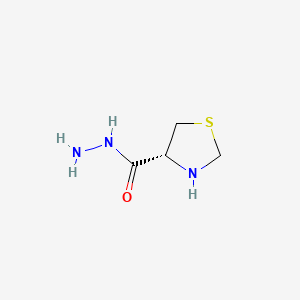

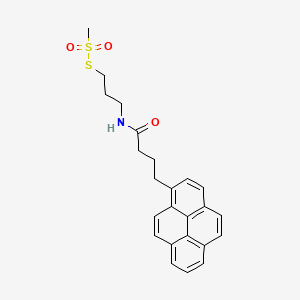
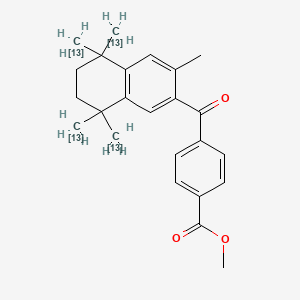
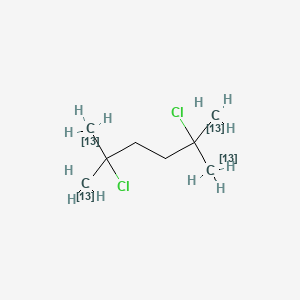
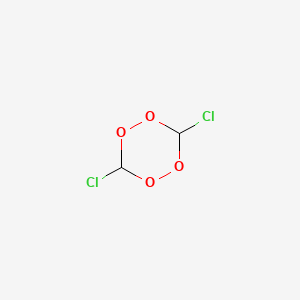
![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)
